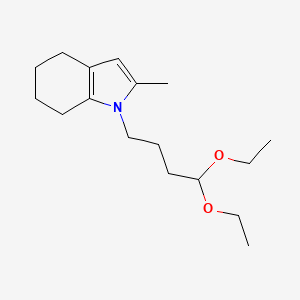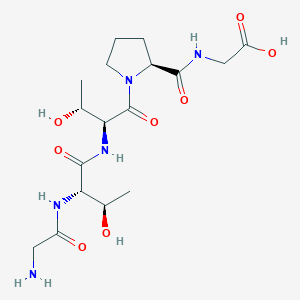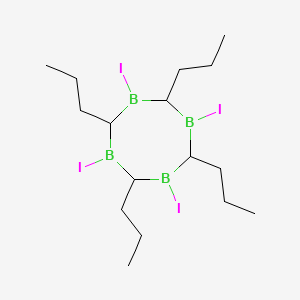![molecular formula C45H46N2 B14215917 N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline] CAS No. 823812-77-7](/img/structure/B14215917.png)
N,N'-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline]: is a complex organic compound known for its unique structural properties and applications in various fields. This compound is characterized by its methylene bridge connecting two phenylene groups, each substituted with dimethylphenyl and dimethylaniline groups. Its intricate structure makes it a subject of interest in synthetic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline] typically involves multi-step organic reactions. One common method includes the reaction of 4,4’-methylenedianiline with 3,4-dimethylbenzaldehyde under acidic conditions to form the intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
N,N’-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline] has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of advanced polymers and materials.
Biology: Investigated for its potential as a biochemical probe due to its structural complexity.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of high-performance resins and coatings.
Mécanisme D'action
The mechanism of action of N,N’-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-[Methylenedi(4,1-phenylene)]bis[N-benzylformamide]
- 1,1’-(Methylenedi-4,1-phenylene)bismaleimide
Uniqueness
N,N’-[Methylenedi(4,1-phenylene)]bis[N-(3,4-dimethylphenyl)-3,4-dimethylaniline] stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
823812-77-7 |
|---|---|
Formule moléculaire |
C45H46N2 |
Poids moléculaire |
614.9 g/mol |
Nom IUPAC |
N-(3,4-dimethylphenyl)-N-[4-[[4-(N-(3,4-dimethylphenyl)-3,4-dimethylanilino)phenyl]methyl]phenyl]-3,4-dimethylaniline |
InChI |
InChI=1S/C45H46N2/c1-30-9-17-42(25-34(30)5)46(43-18-10-31(2)35(6)26-43)40-21-13-38(14-22-40)29-39-15-23-41(24-16-39)47(44-19-11-32(3)36(7)27-44)45-20-12-33(4)37(8)28-45/h9-28H,29H2,1-8H3 |
Clé InChI |
SBGASYRCOHZTEF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N(C2=CC=C(C=C2)CC3=CC=C(C=C3)N(C4=CC(=C(C=C4)C)C)C5=CC(=C(C=C5)C)C)C6=CC(=C(C=C6)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methoxy-5-[2-(4-methoxy-1-benzothiophen-5-yl)ethenyl]phenol](/img/structure/B14215840.png)
![6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14215847.png)
![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
phosphinate](/img/structure/B14215862.png)
![3-[2-(Ethylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14215863.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)

![1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-](/img/structure/B14215883.png)




![[2-[3-[2-(diphenylphosphanylmethyl)phenyl]phenyl]phenyl]methyl-diphenylphosphane](/img/structure/B14215909.png)
